![molecular formula C6H3Cl2N3 B2386523 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile CAS No. 1000512-30-0](/img/structure/B2386523.png)
2-(4,6-Dichloropyrimidin-5-yl)acetonitrile
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Overview
Description
“2-(4,6-Dichloropyrimidin-5-yl)acetonitrile” is an organic compound that belongs to the pyrimidine class of chemicals . Its IUPAC name is (4,6-dichloro-5-pyrimidinyl)acetonitrile . The compound has a molecular weight of 188.02 .
Synthesis Analysis
The synthesis of related compounds involves the use of dichloromethane and 4,6-dichloro-5-allylpyrimidine. The reaction involves the addition of dimethyl sulfoxide and triethylamine, followed by cooling to -40 °C and passing O3 until the reaction solution turns blue . The reaction system is then switched to N2 for 30 minutes to exclude O3. Thiourea is added and the system is naturally raised to room temperature .Molecular Structure Analysis
The InChI code for “2-(4,6-Dichloropyrimidin-5-yl)acetonitrile” is 1S/C6H3Cl2N3/c7-5-4 (1-2-9)6 (8)11-3-10-5/h3H,1H2 .Chemical Reactions Analysis
The reaction conditions can lead to byproduct formation due to Michael addition . Although the byproducts were not identified, they could be a factor that affects the low yield of the isolated products .Scientific Research Applications
Synthesis of Disubstituted Pyrimidines
This compound is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Biarylpyrimidine Synthesis
It is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
Synthesis of Pyrimidine Derivatives
In a study exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, several conditions were tested—including changes in solvents, bases, and heating sources— to find the best reaction conditions for the synthesis of pyrimidine derivatives .
Production of N-Heterocyclic Systems
The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Synthesis of Functionalized Pyrimidines
Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
Inhibitory Effects on Immune-Activated Nitric Oxide Production
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide. The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. These compounds inhibited immune-activated nitric oxide production .
Antiviral Applications
This work was initially motivated by the finding that 2-amino-4,6-dichloropyrimidine inhibits replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups .
Synthesis of Medicinally Important 4-Aryl-5-Pyrimidinylimidazoles
2,4-Dichloropyrimidine was used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Mode of Action
It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s_nar reaction . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . This suggests that the compound might affect pathways related to pyrimidine metabolism.
Result of Action
It’s known that the isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This suggests that the compound might have similar effects.
Action Environment
It’s known that the reaction mixture was stirred at room temperature for 1 hour . This suggests that the compound might be stable under normal environmental conditions.
properties
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4(1-2-9)6(8)11-3-10-5/h3H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMNWDFJPVUBNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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